Cas no 869071-22-7 (4-methoxyphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate)

4-methoxyphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate 化学的及び物理的性質
名前と識別子
-
- 4-methoxyphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate
- 5-Pyrimidinesulfonic acid, 1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-, 4-methoxyphenyl ester
- (4-methoxyphenyl) 1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonate
- 869071-22-7
- AKOS024614509
- F1850-0083
- SR-01000017167
- SR-01000017167-1
-
- インチ: 1S/C13H14N2O6S/c1-14-8-11(12(16)15(2)13(14)17)22(18,19)21-10-6-4-9(20-3)5-7-10/h4-8H,1-3H3
- InChIKey: MQPGKGPYXAQHPD-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(C)C=C(S(OC2=CC=C(OC)C=C2)(=O)=O)C(=O)N1C
計算された属性
- せいみつぶんしりょう: 326.05725734g/mol
- どういたいしつりょう: 326.05725734g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 586
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- 密度みつど: 1.49±0.1 g/cm3(Predicted)
- ふってん: 394.0±52.0 °C(Predicted)
- 酸性度係数(pKa): -4.23±0.40(Predicted)
4-methoxyphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1850-0083-15mg |
4-methoxyphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate |
869071-22-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1850-0083-25mg |
4-methoxyphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate |
869071-22-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1850-0083-40mg |
4-methoxyphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate |
869071-22-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1850-0083-5mg |
4-methoxyphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate |
869071-22-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1850-0083-75mg |
4-methoxyphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate |
869071-22-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F1850-0083-5μmol |
4-methoxyphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate |
869071-22-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1850-0083-100mg |
4-methoxyphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate |
869071-22-7 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1850-0083-1mg |
4-methoxyphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate |
869071-22-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1850-0083-20mg |
4-methoxyphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate |
869071-22-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1850-0083-10μmol |
4-methoxyphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate |
869071-22-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
4-methoxyphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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9. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
4-methoxyphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonateに関する追加情報
Introduction to 4-methoxyphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate (CAS No. 869071-22-7) and Its Applications in Modern Chemical Biology
The compound 4-methoxyphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate (CAS No. 869071-22-7) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This heterocyclic sulfonate derivative combines structural features of pyrimidines and phenolic moieties, making it a versatile scaffold for drug discovery and mechanistic studies. The presence of a dimethyl group at the 1 and 3 positions of the pyrimidine ring and a sulfonate substituent at the 5 position introduces unique electronic and steric properties that influence its reactivity and biological activity.
Recent advancements in medicinal chemistry have highlighted the importance of sulfonated heterocycles in developing novel therapeutic agents. The sulfonate group not only enhances water solubility but also participates in various non-covalent interactions with biological targets, such as enzymes and receptors. In particular, the 4-methoxyphenyl moiety contributes to the molecule's lipophilicity while maintaining metabolic stability, making it an attractive candidate for further exploration.
One of the most compelling aspects of this compound is its potential as a prodrug or intermediate in the synthesis of more complex bioactive molecules. The pyrimidine core is a well-established motif in nucleoside analogs and kinase inhibitors, while the sulfonate functionality allows for controlled release or activation under specific physiological conditions. This dual functionality has been exploited in recent studies aimed at developing treatments for inflammatory diseases and cancer.
Recent research published in leading journals has demonstrated the efficacy of related sulfonated pyrimidines in modulating enzyme activity. For instance, derivatives of this class have shown promise in inhibiting Janus kinases (JAKs), which play a crucial role in immune signaling pathways. The dimethyl substitution at the pyrimidine nitrogen atoms enhances binding affinity to target proteins by optimizing hydrogen bonding interactions. Furthermore, computational studies using molecular docking have predicted favorable binding poses for this compound with various therapeutic targets.
The 4-methoxyphenyl group serves as a key pharmacophore, influencing both solubility and binding affinity. This aromatic ring can engage in π-stacking interactions with aromatic residues in protein targets, contributing to high selectivity. Additionally, the electron-withdrawing effect of the sulfonate group stabilizes negative charge distributions within the molecule, which is particularly relevant for charged biological targets such as ion channels or ATP-grasp enzymes.
In vitro experiments have revealed that this compound exhibits significant inhibitory activity against several kinases involved in cancer progression. Notably, preclinical studies have shown that derivatives of this scaffold can disrupt signaling cascades associated with tumor growth and metastasis without compromising normal cellular functions. These findings align with broader trends in oncology research toward developing targeted therapies with improved safety profiles.
The synthesis of 4-methoxyphenyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonate involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Key synthetic routes include condensation reactions between appropriately substituted precursors followed by functional group modifications such as oxidation and sulfonation. Advances in catalytic methods have enabled more efficient production processes without compromising yield or enantiomeric purity.
The compound's stability under various storage conditions makes it suitable for long-term clinical trials and industrial applications. Stability studies have demonstrated that when stored under inert atmospheres at controlled temperatures, it maintains its structural integrity for extended periods without degradation products that could interfere with biological assays.
Future directions for research on this compound include exploring its potential as an adjuvant therapy alongside existing treatments for chronic diseases such as rheumatoid arthritis or psoriasis. The ability to fine-tune its pharmacokinetic properties through structural modifications opens up possibilities for personalized medicine approaches where individual patient responses can be optimized.
Collaborations between academic institutions and pharmaceutical companies are increasingly focused on leveraging compounds like this one to address unmet medical needs. By integrating computational modeling with experimental validation techniques researchers aim to accelerate the discovery pipeline from lead identification to clinical candidates significantly reducing development timelines while improving success rates.
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